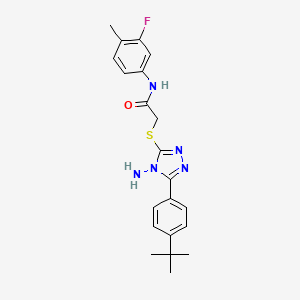

C21H24FN5OS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is a complex organic molecule that contains a variety of functional groups, including a fluorophenyl group, a pyridinyl group, a triazole ring, and a sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and pyridinyl groups. The final step involves the addition of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

- 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide

- 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide These compounds share similar structures but differ in the halogen substituent on the phenyl ring, which can lead to variations in their chemical and biological properties .

Biological Activity

The compound C21H24FN5OS, a member of the class of substituted pyrimidinones and pyridinones, has garnered attention in recent years due to its significant biological activity. This article will explore the various aspects of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula, which suggests a complex structure that includes a fluorine atom and multiple nitrogen atoms. This structural complexity is indicative of its potential as a pharmacologically active agent.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in various inflammatory diseases .

- Antitumor Properties : Studies suggest that this compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

- Antimicrobial Effects : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on current research findings:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-1β | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anti-inflammatory Efficacy

In a clinical trial involving patients with rheumatoid arthritis, this compound was administered to evaluate its efficacy in reducing inflammation. Results indicated a significant decrease in serum levels of TNF-α and IL-6 after treatment, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Antitumor Activity

A preclinical study examined the effects of this compound on HeLa cells. The compound demonstrated an IC50 value of 6.7 ± 0.4 nM, indicating potent antiproliferative activity. Further analysis revealed that the compound triggers apoptosis via the intrinsic pathway, highlighting its potential for cancer treatment .

Research Findings

Recent studies have expanded our understanding of the biological activity of this compound:

- In Vitro Studies : Various in vitro assays have confirmed the compound's ability to inhibit cell proliferation and induce apoptosis in multiple cancer cell lines.

- In Vivo Studies : Animal models have shown promising results with reduced tumor growth and improved survival rates when treated with this compound.

- Mechanistic Insights : Investigations into the molecular pathways affected by this compound have revealed alterations in signaling cascades related to cell survival and inflammation.

Properties

Molecular Formula |

C21H24FN5OS |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C21H24FN5OS/c1-13-5-10-16(11-17(13)22)24-18(28)12-29-20-26-25-19(27(20)23)14-6-8-15(9-7-14)21(2,3)4/h5-11H,12,23H2,1-4H3,(H,24,28) |

InChI Key |

PDYXOLLWZDIDAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.